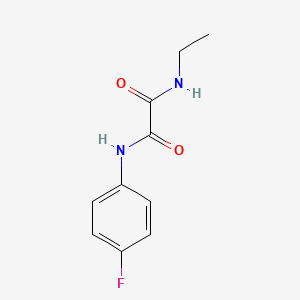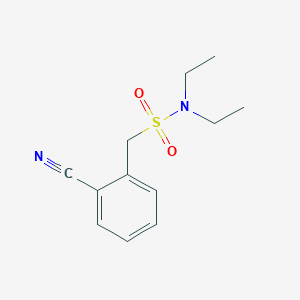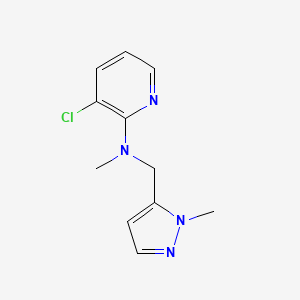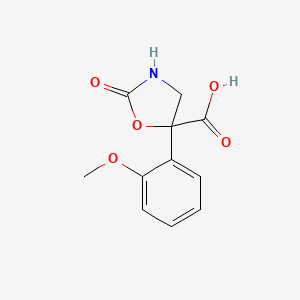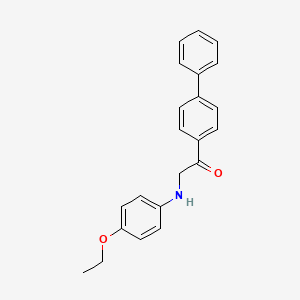
2-(4-Ethoxyanilino)-1-(4-phenylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc .Scientific Research Applications
Enantioselective Catalysis
- A study by Thvedt et al. (2011) explored the use of polymethacrylate containing 4-hydroxy-α,α-diphenyl-l-prolinol as a catalyst in the asymmetric reduction of 1-arylethanones. This research contributes to the understanding of enantioselective catalysis, a process crucial in the production of optically active compounds (Thvedt et al., 2011).
Degradation of Lignin Model Compounds
- Kawai et al. (1988) investigated the degradation of phenolic beta-1 lignin substructure model compounds by laccase from Coriolus versicolor. This study contributes to the understanding of lignin degradation, a key process in biomass utilization (Kawai et al., 1988).
Anti-Inflammatory Activity
- Singh et al. (2020) examined the anti-inflammatory activities of phenyl dimer compounds in vivo on Wistar strain albino rats. This research provides insights into the potential therapeutic applications of these compounds (Singh et al., 2020).
Complex Formation in Chemistry
- Couillens et al. (2002) explored the synthesis and characterization of oxo- and phenylimido-rhenium(V) complexes. The study of these complexes is vital for understanding coordination chemistry and catalysis (Couillens et al., 2002).
Synthesis of Biologically Active Chalcone Derivatives
- Katade et al. (2008) discussed the synthesis of biologically active chalcone derivatives using microwave energy. This research is significant for pharmaceutical and medicinal chemistry, providing methods for the synthesis of potential therapeutic agents (Katade et al., 2008).
Estrogen Receptor Binding Affinity
- Lubczyk et al. (2003) synthesized C2-alkyl substituted derivatives of 1,1,2-tris(4-hydroxyphenyl)ethene and tested their estrogen receptor binding affinity, highlighting the significance of these compounds in hormone-related research (Lubczyk et al., 2003).
properties
IUPAC Name |
2-(4-ethoxyanilino)-1-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-2-25-21-14-12-20(13-15-21)23-16-22(24)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-15,23H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPBJOOMGDKSSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyanilino)-1-(4-phenylphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

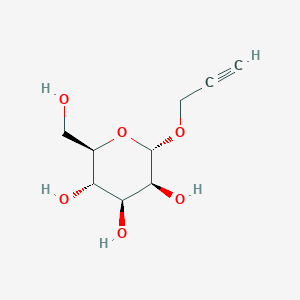
![(2Z)-2-{[3-(aminocarbonyl)phenyl]imino}-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2864147.png)
![Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride](/img/structure/B2864148.png)
![5-methyl-3-({[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2864149.png)
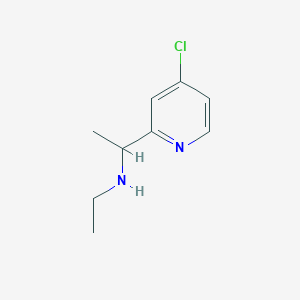
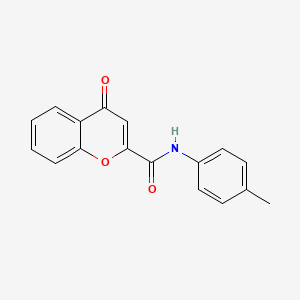
![Ethyl 4-{[(2,5-dioxo-1-imidazolidinyl)acetyl]amino}benzoate](/img/structure/B2864153.png)
![(5E)-5-{[(4-chlorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2864154.png)
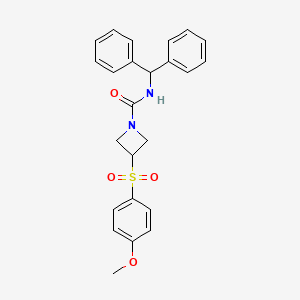
![2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2864160.png)
